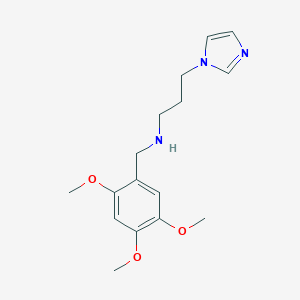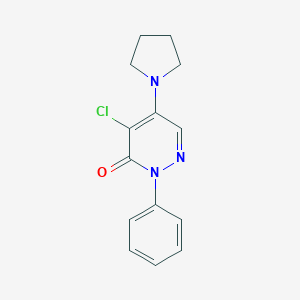
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(1H-imidazol-1-yl)-N-(2,4,5-trimethoxybenzyl)-1-propanamine, commonly known as TRIM, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TRIM belongs to the class of imidazole-based compounds and has been found to exhibit various biochemical and physiological effects, making it a promising candidate for drug development.
作用机制
The mechanism of action of TRIM is not fully understood. However, it has been proposed that TRIM exerts its biological effects through the modulation of various signaling pathways. TRIM has been shown to inhibit the activity of various enzymes and transcription factors involved in the regulation of cell proliferation, inflammation, and oxidative stress.
Biochemical and Physiological Effects:
TRIM has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. TRIM has also been found to possess antibacterial and antifungal activities by disrupting the cell membrane of microorganisms. Additionally, TRIM has been shown to possess anti-inflammatory and antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
TRIM has several advantages for laboratory experiments. It is relatively easy to synthesize and purify, making it readily available for research. Additionally, TRIM exhibits a broad range of biological activities, making it a versatile compound for studying various disease models. However, the limitations of TRIM include its potential toxicity and lack of selectivity, which may limit its therapeutic applications.
未来方向
There are several future directions for the research and development of TRIM. One potential direction is the optimization of the synthesis method to improve the yield and purity of TRIM. Another direction is the elucidation of the mechanism of action of TRIM, which may provide insights into its potential therapeutic applications. Additionally, the development of TRIM derivatives with improved selectivity and reduced toxicity may expand its therapeutic potential. Finally, the evaluation of TRIM in preclinical and clinical studies may provide valuable information on its safety and efficacy for human use.
合成方法
The synthesis of TRIM involves the reaction of 2,4,5-trimethoxybenzaldehyde and 1H-imidazole-1-carboxaldehyde with 1-propanamine in the presence of a reducing agent. The reaction yields TRIM in high purity and yield.
科学研究应用
TRIM has been extensively studied for its potential therapeutic applications. It has been found to exhibit antitumor, antibacterial, and antifungal activities. TRIM has also been shown to possess anti-inflammatory and antioxidant properties, making it a promising candidate for the treatment of various inflammatory and oxidative stress-related diseases.
属性
分子式 |
C16H23N3O3 |
|---|---|
分子量 |
305.37 g/mol |
IUPAC 名称 |
3-imidazol-1-yl-N-[(2,4,5-trimethoxyphenyl)methyl]propan-1-amine |
InChI |
InChI=1S/C16H23N3O3/c1-20-14-10-16(22-3)15(21-2)9-13(14)11-17-5-4-7-19-8-6-18-12-19/h6,8-10,12,17H,4-5,7,11H2,1-3H3 |
InChI 键 |
YVYKBNKMGCLAML-UHFFFAOYSA-N |
SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
规范 SMILES |
COC1=CC(=C(C=C1CNCCCN2C=CN=C2)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[(E)-benzylideneamino]-1H-benzimidazol-2-one](/img/structure/B274322.png)

![N-[4-(acetylamino)phenyl]-4-nitrobenzamide](/img/structure/B274328.png)

![3,3-bis[4-(1H-triaziren-1-yl)phenyl]-1-isoindolinone](/img/structure/B274330.png)

![1-[4-(Methylsulfonyl)phenyl]-2-(4-phenyl-1-piperazinyl)ethyl acetate](/img/structure/B274341.png)

![3-(11H-dibenzo[b,e][1,4]oxathiepin-11-yl)-N,N-dimethyl-1-propanamine](/img/structure/B274343.png)
![N-(2-nitrobenzylidene)-4-{4-[(2-nitrobenzylidene)amino]benzyl}aniline](/img/structure/B274346.png)
![2-bromo-N'-[(1E)-1-(4-methoxyphenyl)ethylidene]benzohydrazide](/img/structure/B274349.png)


